3,4,5-trimethoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-propyl-1H-1,3-benzodiazole-2-methanamine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is unique due to its combination of the trimethoxyphenyl group and the benzimidazole moiety, which provides a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(1-propylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-5-10-24-16-9-7-6-8-15(16)23-19(24)13-22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h6-9,11-12H,5,10,13H2,1-4H3,(H,22,25) |
InChI Key |
BDRLGFKICXGETE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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